2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide
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Overview
Description
2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide is an organic compound with a complex structure that includes a chloro group, a fluorophenyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-chloroacetamide with 4-fluorophenyl ethylene oxide under controlled conditions to introduce the hydroxyethyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to modify the fluorophenyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-fluorophenyl)acetamide
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide is unique due to the presence of the hydroxyethyl group, which enhances its ability to form hydrogen bonds and increases its solubility in aqueous environments. This makes it more versatile in biological and chemical applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO2/c1-10(2)8-17(14(19)7-15)9-13(18)11-3-5-12(16)6-4-11/h3-6,10,13,18H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOISBDMNITMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C1=CC=C(C=C1)F)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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